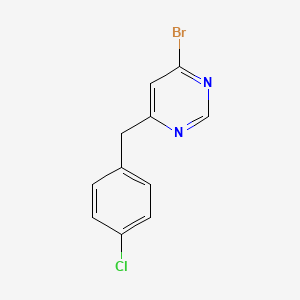

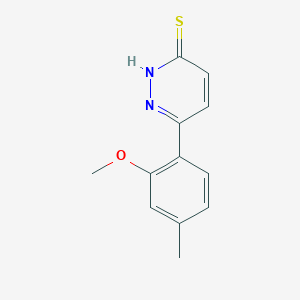

4-ブロモ-6-(4-クロロベンジル)ピリミジン

説明

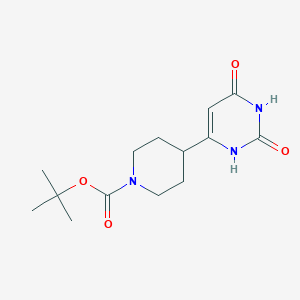

4-Bromo-6-(4-chlorobenzyl)pyrimidine is a useful research compound. Its molecular formula is C11H8BrClN2 and its molecular weight is 283.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-6-(4-chlorobenzyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-(4-chlorobenzyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん研究

ピリミジン誘導体は、抗がん研究において重要な役割を果たすことが知られています。 それらは強力な抗腫瘍活性を示すことが判明しており、4-ブロモ-6-(4-クロロベンジル)ピリミジンなどのピリミジン環の4位と6位に特定の置換基を導入すると、臨床的に重要な化合物となる可能性があります 。これらの誘導体は、がん細胞において過剰に活性化しているさまざまな生物学的経路の阻害剤として作用し、新たな化学療法剤の開発において貴重な存在となっています。

抗菌および抗真菌用途

ピリミジン誘導体の構造的多様性により、幅広い生物学的標的に対して相互作用することが可能となります。そのため、微生物や真菌の感染症対策に効果的です。 研究によると、特定のピリミジン化合物は、細菌や真菌のDNA合成を阻害することができ、新たな抗生物質や抗真菌剤の開発につながります .

循環器治療

ピリミジン誘導体は、降圧効果など、循環器系に有益な効果を発揮することが報告されています。それらは、循環器系に関与するさまざまな受容体や酵素と相互作用することで、血圧を調節することができます。 そのため、高血圧やその他の心臓関連疾患の治療における潜在的な用途について研究されています .

神経疾患

一部のピリミジン誘導体は、神経保護効果について研究されています。 アルツハイマー病やパーキンソン病などの疾患に対し、神経細胞の損傷を保護したり、神経伝達物質系を調節したりすることで、治療効果を提供する可能性があります .

農業化学

農業分野では、ピリミジン誘導体は、除草剤や殺虫剤として使用されています。害虫や雑草の生育と繁殖を阻害する能力により、作物の保護に役立ちます。 ピリミジン環上の特定の置換基は、特定の農業害虫を標的にするように調整できます .

材料科学

ピリミジン誘導体は、材料科学、特に有機電子材料の合成にも使用されています。 それらの芳香族構造と電子を受け入れ、供与する能力により、有機半導体や光起電力セルに適しています .

作用機序

Target of Action

It is often used in pharmaceutical testing , suggesting that it may interact with various biological targets.

Biochemical Pathways

4-Bromo-6-(4-chlorobenzyl)pyrimidine may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of organoboron reagents and organic halides or pseudohalides, which could potentially be affected by the presence of 4-Bromo-6-(4-chlorobenzyl)pyrimidine .

特性

IUPAC Name |

4-bromo-6-[(4-chlorophenyl)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2/c12-11-6-10(14-7-15-11)5-8-1-3-9(13)4-2-8/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNOVFZRMIKFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=NC=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-benzyl-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1480204.png)

![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1480206.png)

![1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480218.png)